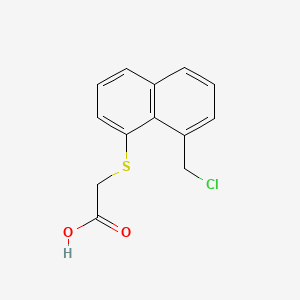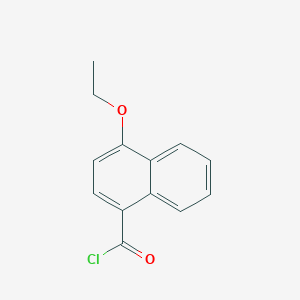
4-Ethoxynaphthalene-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxynaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C₁₃H₁₁ClO₂. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the 4-position and a carbonyl chloride group at the 1-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
4-Ethoxynaphthalene-1-carbonyl chloride can be synthesized through the reaction of 4-ethoxynaphthalene-1-carboxylic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride by the action of thionyl chloride. The reaction can be represented as follows:
C₁₃H₁₁ClO₃+SOCl₂→C₁₃H₁₁ClO₂+SO₂+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-Ethoxynaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, to form amides or esters, respectively.
Friedel-Crafts Acylation: The compound can participate in Friedel-Crafts acylation reactions with aromatic compounds, leading to the formation of ketones.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the acylation process.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Ketones: Formed through Friedel-Crafts acylation with aromatic compounds.
科学研究应用
4-Ethoxynaphthalene-1-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of potential drug candidates, particularly in the synthesis of biologically active molecules.
Material Science: It is employed in the preparation of functional materials, such as polymers and advanced coatings.
Chemical Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 4-ethoxynaphthalene-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. In nucleophilic acyl substitution reactions, the nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride ion and the formation of a new acyl compound. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
4-Methoxynaphthalene-1-carbonyl chloride: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloronaphthalene-1-carbonyl chloride: Contains a chlorine atom at the 4-position instead of an ethoxy group.
4-Bromonaphthalene-1-carbonyl chloride: Contains a bromine atom at the 4-position instead of an ethoxy group.
Uniqueness
4-Ethoxynaphthalene-1-carbonyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. The ethoxy group can also participate in additional chemical reactions, providing versatility in synthetic applications.
属性
CAS 编号 |
824430-42-4 |
|---|---|
分子式 |
C13H11ClO2 |
分子量 |
234.68 g/mol |
IUPAC 名称 |
4-ethoxynaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-12-8-7-11(13(14)15)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI 键 |
OHMSYGKSTBKFJP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



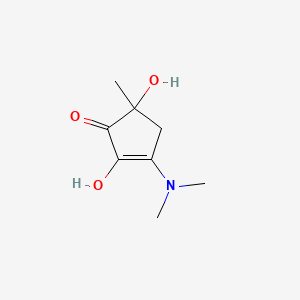

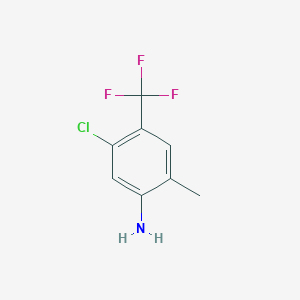

![4-Methyl-2-(propylamino)naphtho[1,2-D][1,3]thiazol-5-OL](/img/structure/B13945867.png)


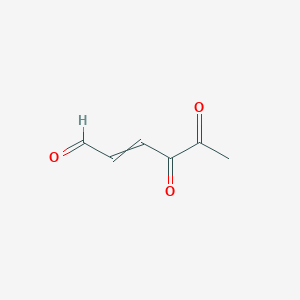
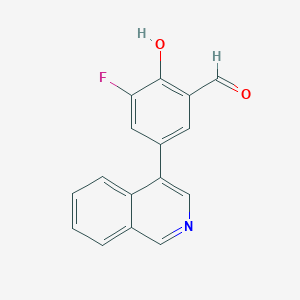
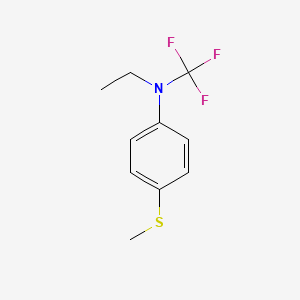
![Methyl 3-(8-bromo-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13945902.png)

